
Benzyl 2-isopropoxynicotinate
Overview
Description
Benzyl 2-isopropoxynicotinate is an organic compound with the molecular formula C16H17NO3 and a molecular weight of 271.32 g/mol It is a derivative of nicotinic acid, where the carboxyl group is esterified with benzyl alcohol and the pyridine ring is substituted with an isopropoxy group at the 2-position
Mechanism of Action
Target of Action
Benzyl 2-isopropoxynicotinate is a chemical compound that is structurally related to Benzyl nicotinate . It is known to act as a rubefacient and vasodilator . Rubefacients are substances that irritate the skin, increasing blood circulation and causing a warming sensation. Vasodilators, on the other hand, are substances that cause blood vessels to expand, which increases blood flow and decreases blood pressure.
Mode of Action
Benzyl nicotinate, as a rubefacient and vasodilator, likely interacts with its targets to cause an increase in blood flow and a warming sensation . This can result in changes such as increased delivery of oxygen and nutrients to the tissues, removal of waste products, and relief of pain and inflammation.
Biochemical Pathways
Related compounds such as benzyl isothiocyanates have been shown to modulate inflammation, oxidative stress, and apoptosis via nrf2/ho-1 and nf-κb signaling pathways . These pathways play crucial roles in cellular responses to oxidative stress and inflammation.
Pharmacokinetics
Pharmacokinetic principles suggest that the bioavailability of a compound can be influenced by factors such as its formulation, route of administration, and the patient’s physiological state . For example, compounds with longer elimination half-lives are preferred because their concentrations fluctuate less, producing less variation in effect strength and carrying a lower risk of adverse drug reactions .
Result of Action
For instance, Benzyl nicotinate is used in combination with analgesics in topical preparations to treat conditions such as back pain, bursitis, osteoarthritis, rheumatism, and sciatica . Its vasodilatory and rubefacient actions can enhance the delivery of the analgesic to the site of pain, thereby enhancing the analgesic’s effectiveness.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances, and the specific physiological conditions of the patient. For instance, the compound’s storage temperature is recommended to be 2-8°C , suggesting that it may be sensitive to heat
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-isopropoxynicotinate typically involves the esterification of nicotinic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The isopropoxy group is introduced via a nucleophilic substitution reaction using isopropyl alcohol and a base like sodium hydroxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters ensures high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an alcoholic solvent.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to nicotinic acid.
Medicine: Studied for its vasodilatory properties, which could be useful in treating conditions like peripheral vascular disease.
Industry: Utilized in the formulation of certain cosmetic products due to its skin-penetrating properties.
Comparison with Similar Compounds
Benzyl nicotinate: Similar in structure but lacks the isopropoxy group. It is also used as a vasodilator.
Methyl nicotinate: Another ester of nicotinic acid, commonly used in topical formulations for its vasodilatory effects.
Ethyl nicotinate: Similar to methyl nicotinate but with an ethyl group instead of a methyl group.
Uniqueness: Benzyl 2-isopropoxynicotinate is unique due to the presence of the isopropoxy group, which enhances its lipophilicity and skin penetration properties. This makes it particularly useful in topical formulations where enhanced absorption is desired .
Properties
IUPAC Name |
benzyl 2-propan-2-yloxypyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-12(2)20-15-14(9-6-10-17-15)16(18)19-11-13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQBUBOOIFBVJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=N1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301164141 | |
| Record name | 3-Pyridinecarboxylic acid, 2-(1-methylethoxy)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301164141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1826110-24-0 | |
| Record name | 3-Pyridinecarboxylic acid, 2-(1-methylethoxy)-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1826110-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 2-(1-methylethoxy)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301164141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


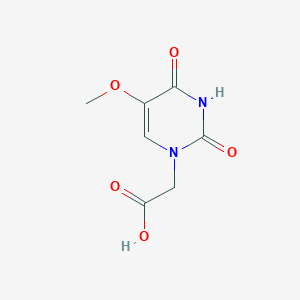
![5,8-Dioxaspiro[3.4]octan-2-one](/img/structure/B3247956.png)
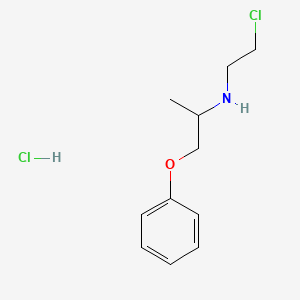

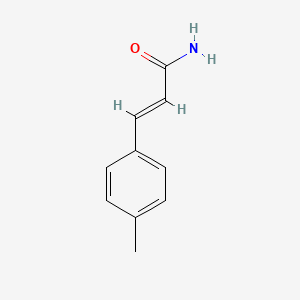

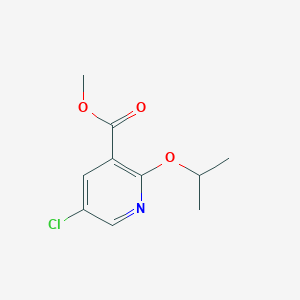
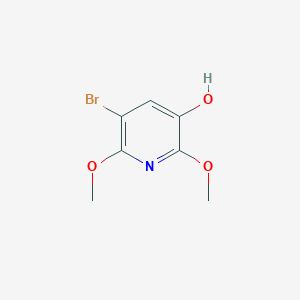
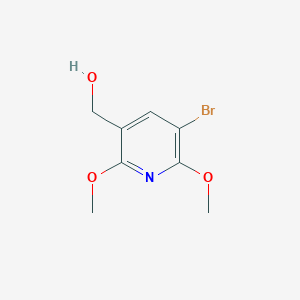
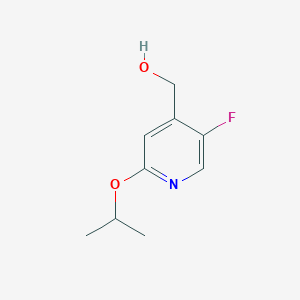
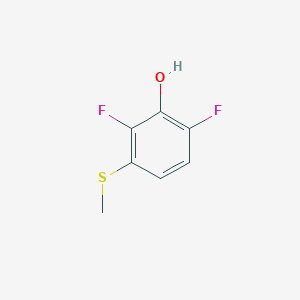

![N~2~,N~4~,N~6~-Tris[3,4-bis(dodecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B3248037.png)

